![molecular formula C18H27ClN2O5 B2826967 Ethyl 4-(3-(2-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1052414-87-5](/img/structure/B2826967.png)
Ethyl 4-(3-(2-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
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Description
Scientific Research Applications
Synthesis and Characterization
Research in the area of synthesis and structural characterization provides foundational knowledge on the compound. A study by Kulkarni et al. (2016) focused on synthesizing two derivatives of N-Boc piperazine and characterized them through spectroscopic studies and X-ray diffraction analysis. This work not only highlighted the molecular architecture but also provided insights into the compound's potential applications through the study of its antibacterial and antifungal activities, revealing moderate activity against several microorganisms (Kulkarni et al., 2016).
Antimicrobial and Biological Activities
Several studies have investigated the antimicrobial and biological activities of derivatives related to Ethyl 4-(3-(2-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride. For instance, Başoğlu et al. (2013) conducted microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigated their antimicrobial, antilipase, and antiurease activities. Some of these compounds showed promising antimicrobial activity against test microorganisms, as well as significant antiurease and antilipase activities, underscoring their potential as therapeutic agents (Başoğlu et al., 2013).
Drug Metabolism Studies
The metabolism of related compounds in biological systems has also been a subject of research. Jiang et al. (2007) studied the metabolism of a compound similar in structure to Ethyl 4-(3-(2-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride in rats. This study provided critical insights into the metabolic pathways, identifying key metabolites and their formation, which is essential for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Jiang et al., 2007).
properties
IUPAC Name |
ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5.ClH/c1-3-24-18(23)20-10-8-19(9-11-20)12-15(22)13-25-17-7-5-4-6-16(17)14(2)21;/h4-7,15,22H,3,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBUFFJWDIFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C(=O)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride |
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